N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenethyloxalamide
Description
Properties
IUPAC Name |
N'-[3-(furan-2-yl)-3-hydroxypropyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-14(15-7-4-12-23-15)9-11-19-17(22)16(21)18-10-8-13-5-2-1-3-6-13/h1-7,12,14,20H,8-11H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURGNBIRHMRNGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenethyloxalamide typically involves multiple steps. One common approach starts with the preparation of the furan-2-yl-3-hydroxypropylamine intermediate. This can be achieved through the reaction of furan-2-carbaldehyde with a suitable reducing agent to form the corresponding alcohol, followed by amination to introduce the amine group.
The next step involves the formation of the oxalamide linkage. This is typically done by reacting the furan-2-yl-3-hydroxypropylamine with oxalyl chloride to form the corresponding oxalyl derivative, which is then reacted with phenethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The oxalamide linkage can be reduced to form the corresponding amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the oxalamide linkage can produce the corresponding diamine.
Scientific Research Applications
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenethyloxalamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenethyloxalamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan ring and hydroxypropyl group can interact with the active site of enzymes, while the phenethyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Key Observations:
Hydrophilicity vs. Lipophilicity: The hydroxyl group in the target compound enhances solubility compared to non-hydroxylated analogues like 3-chloro-N-phenyl-phthalimide or fluorinated benzamides .
Aromatic Interactions : The furan ring (as in pyrazolines and benzamides ) may engage in π-π stacking, whereas the phenethyl group provides broader hydrophobic interactions.
Reactivity : Unlike chlorinated or fluorinated analogues , the target compound lacks halogens, reducing electrophilic reactivity but improving metabolic stability.
Q & A
Q. What are the key synthetic steps for preparing N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenethyloxalamide, and how is its structural integrity confirmed?
- Methodological Answer : Synthesis typically involves a multi-step process:
Coupling Reactions : Oxalic acid derivatives are reacted with amine-containing precursors (e.g., phenethylamine and furan-hydroxypropyl intermediates) under reflux conditions.
Purification : Column chromatography or recrystallization is used to isolate the target compound.
Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) validate molecular connectivity and purity. For example, NMR detects characteristic peaks for the furan ring (δ 6.2–7.4 ppm) and oxalamide carbonyls (δ 165–170 ppm) .
Q. How are reaction conditions optimized during synthesis to improve yield and purity?
- Methodological Answer : Critical parameters include:
- Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions.
- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.
- Catalysts : Triethylamine or DMAP may accelerate amide bond formation.
- Monitoring : Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) tracks reaction progress. Adjustments are made iteratively based on real-time data .
Advanced Research Questions
Q. What computational strategies predict the electronic properties and reaction mechanisms of this oxalamide derivative?
- Methodological Answer :
- Density Functional Theory (DFT) : Used to calculate frontier molecular orbitals (HOMO/LUMO) and charge distribution. Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility in biological environments.
- Reaction Pathway Analysis : Transition state modeling identifies rate-determining steps, such as nucleophilic attacks during amide formation .
Q. How can discrepancies between experimental and computational data on reactivity be resolved?
- Methodological Answer :
- Validation Techniques :
Replicate experiments under controlled conditions (e.g., inert atmosphere) to exclude external variables.
Use alternative DFT functionals (e.g., M06-2X for non-covalent interactions) or post-Hartree-Fock methods (e.g., MP2).
Cross-validate with spectroscopic data (e.g., IR frequencies for carbonyl stretches) .
Q. What in vitro assays quantify the compound’s bioactivity and binding affinities?
- Methodological Answer :
- Cytotoxicity Assays : MTT or resazurin assays measure IC₅₀ values in cancer cell lines (e.g., HeLa or MCF-7).
- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) determine dissociation constants (Kd) for target proteins.
- Enzymatic Inhibition : Fluorescence-based assays monitor enzyme activity (e.g., kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
